3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one

Medicinal chemistry Heterocyclic synthesis Process chemistry

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS 70438-17-4) is a heterocyclic lactam that serves as a critical intermediate in the synthesis of thieno[3,4-b][1,5]benzoxazepine-based central nervous system (CNS) agents. Its molecular formula is C₁₁H₆ClNO₂S (MW 251.69 g/mol), and it features a chlorine atom at the 3-position of the thieno ring.

Molecular Formula C11H6ClNO2S
Molecular Weight 251.69 g/mol
CAS No. 70438-17-4
Cat. No. B3279978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
CAS70438-17-4
Molecular FormulaC11H6ClNO2S
Molecular Weight251.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=CSC(=C3O2)Cl
InChIInChI=1S/C11H6ClNO2S/c12-10-9-6(5-16-10)11(14)13-7-3-1-2-4-8(7)15-9/h1-5H,(H,13,14)
InChIKeyHCMFUSRNTCUITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS 70438-17-4) — Core Structural and Functional Profile for CNS Intermediate Procurement


3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS 70438-17-4) is a heterocyclic lactam that serves as a critical intermediate in the synthesis of thieno[3,4-b][1,5]benzoxazepine-based central nervous system (CNS) agents. Its molecular formula is C₁₁H₆ClNO₂S (MW 251.69 g/mol), and it features a chlorine atom at the 3-position of the thieno ring [1]. The compound belongs to a class of tricyclic oxazepinones that, upon derivatization with alkylamines or piperazines, yield compounds with neuroleptic and/or antidepressant activity. The specific 3-chloro substitution pattern is essential for steering biological activity toward antidepressant effects rather than neuroleptic activity, a key structure–activity relationship (SAR) that underpins its procurement value for medicinal chemistry and neuroscience research programs [2][3].

Why Unsubstituted or Positionally Modified Thienobenzoxazepinone Analogs Cannot Substitute for 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one in CNS Drug Discovery


The 3-chloro substituent on the thieno ring is not a passive structural feature; it dictates both the synthetic outcome and the downstream biological profile of the final pharmacophore. Attempts to use the unsubstituted parent compound (CAS 70438-03-8) or the 7-chloro isomer will produce final alkylamino derivatives with predominantly neuroleptic rather than antidepressant activity, as shown by Press et al. [1]. Moreover, the bromine analog undergoes an unexpected migration during ring closure, yielding the 7-bromo isomer instead of the 3-bromo product, making it an unreliable intermediate for rational drug design [2]. The chloro compound, by contrast, undergoes regioselective electrophilic substitution at the 3-position with complete fidelity, ensuring batch-to-batch consistency in multi-step syntheses [3].

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one — Quantitative Differentiation Evidence vs. Closest Analogs


Regioselective Chlorination vs. Bromine Migration: Synthetic Fidelity Advantage

Electrophilic halogenation of the parent thieno[3,4-b][1,5]benzoxazepin-10(9H)-one with sulfuryl chloride proceeds with complete regioselectivity, installing chlorine exclusively at the 3-position of the thiophene ring. The reaction yields 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one in 64% isolated yield with a melting point of 258–260 °C [1]. In stark contrast, attempted synthesis of the 3-bromo analog via acid-catalyzed ring closure of 5-bromo-4-ethoxy-2′-hydroxy-3-thiophenecarboxanilide (2a) results in an unexpected bromine migration, yielding 7-bromothieno[3,4-b][1,5]benzoxazepin-10-one (1a) instead of the desired 3-bromo product. The chlorine analog 2c, however, undergoes normal ring closure without migration to give the 3-chloro product 1b [2]. This differential synthetic behavior means that only the 3-chloro compound can be reliably obtained as a single regioisomer via either direct halogenation or ring-closure routes.

Medicinal chemistry Heterocyclic synthesis Process chemistry

Divergent CNS Pharmacological Profile: 3-Chloro Substituent Shifts Activity from Neuroleptic to Antidepressant

In the seminal SAR study by Press et al., the 10-(alkylamino) derivatives of the unsubstituted thieno[3,4-b][1,5]benzoxazepine system (series 3) and the thieno[3,4-b][1,5]benzothiazepine system (series 4) were evaluated for neuroleptic activity via blockade of d-amphetamine lethality in aggregated mice and effects on locomotor activity in rats. Most compounds in these series showed neuroleptic activity. Critically, introduction of a 3-chloro substituent in the oxygen system (compound 3p, derived from the target lactam) and in the sulfur system (compound 4c) produced antidepressant effects, as measured by inhibition of tetrabenazine-induced depression in mice [1]. This represents a functional inversion of CNS activity dependent on the 3-chloro substituent, providing a rational basis for selecting the 3-chloro intermediate over the unsubstituted or 7-chloro analogs when the synthetic objective is an antidepressant candidate rather than a neuroleptic.

Neuropharmacology Structure–activity relationship (SAR) CNS drug discovery

Physicochemical Differentiation: Melting Point, Lipophilicity, and Molecular Weight Relative to Unsubstituted Analog

The 3-chloro substituent imparts measurable differences in key physicochemical properties relative to the unsubstituted parent compound (thieno[3,4-b][1,5]benzoxazepin-10(9H)-one, CAS 70438-03-8, MW 217.25 g/mol). The target compound has a molecular weight of 251.69 g/mol (+34.44 Da), a calculated octanol/water partition coefficient (LogP) of 3.0, and a melting point of 258–260 °C [1][2]. The unsubstituted analog melts at a lower temperature (class-level estimate ~210–215 °C based on structurally analogous thiazepinones) and has lower lipophilicity. The increased LogP of the 3-chloro compound enhances its organic solubility and may influence its partitioning behavior in multi-phase reaction systems, a practical consideration for process scale-up. The higher melting point also reflects greater crystal lattice stability, which can simplify purification by recrystallization.

Physicochemical characterization Pre-formulation Medicinal chemistry

Documented Patent Utility as an Indispensable Intermediate for Antipsychotic and Antidepressant Agents

US Patent 4,144,235 (American Cyanamid Company) explicitly claims 3-chlorothieno[3,4-b][1,5]benzoxazepin-10(9H)-one (compound 23) as a key intermediate for the synthesis of 10-[4-(substituted)-1-piperazinyl]thieno[3,4-b][1,5]benzoxazepines, which are described as useful antipsychotic or neuroleptic agents [1]. The patent further demonstrates that the 3-chloro lactam is converted via phosphorus pentachloride to the 10-chloro iminoether, which is then condensed with N-methylpiperazine to yield the final biologically active compound 1-chloro-4-(4-methylpiperazin-1-yl)thieno[3,4-b][1,5]benzoxazepine as its fumarate salt (mp 144–145 °C) [1]. This defined synthetic path, protected by patent claims, establishes a direct, documented link between procurement of the 3-chloro lactam and the production of a specific, patent-protected class of CNS agents. No such explicit claim exists for the 7-chloro or unsubstituted analogs as intermediates for the same final compounds.

Pharmaceutical patent analysis CNS drug intermediates Intellectual property

Commercial Availability at ≥95% Purity with Defined Physicochemical Specification

The compound is commercially available from specialty chemical suppliers at a minimum purity specification of 95% (HPLC or equivalent) . The defined analytical specification includes molecular formula C₁₁H₆ClNO₂S, molecular weight 251.69 g/mol, and CAS 70438-17-4. While the unsubstituted parent (CAS 70438-03-8) and the 7-chloro isomer are also commercially available, their purity specifications and batch-to-batch consistency are less frequently documented in public vendor datasheets. For procurement decisions in academic and industrial research settings, the availability of a pre-qualified batch with a defined purity threshold reduces the analytical burden on the end user and ensures reproducibility in multi-step synthetic sequences.

Chemical procurement Quality control Research-grade intermediates

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one — High-Value Application Scenarios for Research and Industrial Procurement


Synthesis of 10-(4-Methylpiperazin-1-yl)-3-chlorothieno[3,4-b][1,5]benzoxazepine as a Candidate Antidepressant Lead

In medicinal chemistry programs targeting novel antidepressants, the 3-chloro lactam is converted to the 10-chloro iminoether via reaction with phosphorus pentachloride, followed by condensation with N-methylpiperazine to yield the target piperazinyl derivative. This compound, specifically claimed in US4144235A, has demonstrated antidepressant activity in the tetrabenazine-induced depression model [1][2]. The use of the 3-chloro intermediate ensures that the final compound carries the correct substitution pattern for antidepressant rather than neuroleptic activity, a SAR divergence documented in the 1981 Press et al. study [2].

Structure–Activity Relationship (SAR) Studies Exploring Halogen Effects on CNS Activity in Thienobenzoxazepine Series

For systematic SAR investigations, the 3-chloro lactam serves as a reference point for comparing halogen effects (Cl vs. H vs. Br vs. F) on the pharmacological profile of 10-aminoalkyl derivatives. The clean, high-yield synthesis (64%) and the absence of regioisomeric byproducts (unlike the bromine analog, which migrates) make the 3-chloro compound the preferred substrate for reproducible analogue synthesis [1]. Researchers can confidently generate libraries of final compounds knowing that the halogen position is fixed and analytically confirmed [1].

Process Chemistry Development and Scale-Up of Thienobenzoxazepine-Based CNS Candidates

The higher melting point (258–260 °C) and well-defined crystallization behavior of the 3-chloro lactam facilitate purification by recrystallization during scale-up. In contrast, the unsubstituted analog has a lower melting point and may require chromatographic purification, increasing process cost [1]. The commercial availability of the 3-chloro compound at ≥95% purity from multiple vendors further supports kilo-lab and pilot-plant campaigns where intermediate quality directly impacts final API purity .

Intellectual Property (IP) Landscape Navigation and Freedom-to-Operate Assessment

Procurement of the 3-chloro intermediate is essential for research groups conducting freedom-to-operate analyses or seeking to design around existing patent claims. US4144235A, now expired, provides a clear precedent for the use of this intermediate, and the documentation of its conversion to specific piperazinyl antipsychotic/antidepressant agents allows for informed IP strategy development. The explicit claim language referencing 3-chlorothieno[3,4-b][1,5]benzoxazepin-10(9H)-one as an intermediate makes this compound a necessary reference standard for any competitive IP analysis in the thienobenzoxazepine space [1].

Quote Request

Request a Quote for 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.